molecular formula C21H21N3O2S B13399158 5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B13399158
M. Wt: 379.5 g/mol
InChI Key: MCUJKPPARUPFJM-UHFFFAOYSA-N
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Description

The compound 5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione (hereafter referred to by its full chemical name) is a thiazolidine-2,4-dione (TZD) derivative with a unique hybrid structure. Its core consists of a thiazolidinedione ring (1,3-thiazolidine-2,4-dione) substituted with a methylidene group linked to a biphenyl scaffold bearing a 3-aminopiperidin-1-yl moiety. This compound, identified as AZD1208 in clinical research, is a potent inhibitor of Pim kinases (proviral integration site for Moloney murine leukemia virus kinases), which are implicated in oncogenesis and resistance to apoptosis in hematological malignancies like acute myeloid leukemia (AML) .

The 3-aminopiperidine group contributes to enhanced solubility and target binding affinity, while the phenyl-substituted aromatic system facilitates hydrophobic interactions with kinase domains. Preclinical studies highlight its role in suppressing tumor growth by blocking Pim kinase-mediated survival pathways .

Properties

IUPAC Name

5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUJKPPARUPFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiazolidine-2,4-dione

The thiazolidine-2,4-dione nucleus is typically synthesized via the condensation of thiourea with chloroacetic acid in aqueous medium:

  • Reactants: Thiourea and monochloroacetic acid in equimolar amounts.
  • Procedure: An aqueous solution of thiourea is mixed with aqueous monochloroacetic acid, stirred at room temperature for 15 minutes, producing a white precipitate accompanied by cooling.
  • Cyclization: The precipitate is treated with concentrated hydrochloric acid and refluxed for 10 hours at 100–110 °C.
  • Isolation: After cooling, the product crystallizes as white needles, which are filtered, washed with water, and recrystallized from ethanol.
  • Yield: Approximately 78%.
  • Physical properties: Melting point around 118–120 °C; purity confirmed by thin-layer chromatography (TLC).

This method yields the thiazolidine-2,4-dione core (molecular formula C3H3NO2S), which serves as the scaffold for further derivatization.

Functionalization: Synthesis of 5-Arylidene-thiazolidine-2,4-dione Derivatives

General Knoevenagel Condensation Method

The key step to prepare 5-arylidene derivatives, including the target compound, involves a Knoevenagel condensation between thiazolidine-2,4-dione and an appropriate aromatic aldehyde:

  • Reactants: Thiazolidine-2,4-dione (1 equivalent), aromatic aldehyde (1 equivalent), piperidine (catalytic base), and ethanol as solvent.
  • Conditions: The mixture is refluxed with stirring at approximately 75 °C for 8–24 hours depending on the aldehyde reactivity.
  • Monitoring: Reaction progress is monitored by TLC.
  • Work-up: Upon completion, the reaction mixture is cooled, poured into water, and acidified with acetic acid to precipitate the product.
  • Purification: The solid is filtered and recrystallized from acetic acid or ethanol to obtain pure 5-arylidene-thiazolidine-2,4-dione derivatives.
  • Yields: Typically range from 65% to 85% depending on substituents.

This method is adaptable to various aromatic aldehydes, including those bearing amino-substituted piperidinyl groups, enabling the synthesis of the target compound with the 3-aminopiperidin-1-yl-3-phenylphenyl moiety at position 5 of the thiazolidine ring.

Specific Synthesis of 5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

Aldehyde Preparation

The aromatic aldehyde component bearing the 2-(3-aminopiperidin-1-yl)-3-phenylphenyl substituent is synthesized through multi-step organic transformations involving:

  • Formation of the biphenyl or phenylphenyl intermediate.
  • Introduction of the 3-aminopiperidin-1-yl group at the ortho position relative to the aldehyde function.
  • Oxidation or formylation to yield the corresponding aromatic aldehyde.

This aldehyde is then used in the Knoevenagel condensation with thiazolidine-2,4-dione.

Knoevenagel Condensation

  • Reaction: The prepared aldehyde (2-(3-aminopiperidin-1-yl)-3-phenylbenzaldehyde) is condensed with thiazolidine-2,4-dione under reflux in ethanol with piperidine as base catalyst.
  • Duration: 8–24 hours.
  • Isolation: The product precipitates upon cooling and acidification, followed by filtration and recrystallization.
  • Characterization: Confirmed by IR (carbonyl stretches ~1720 and 1650 cm⁻¹), ¹H-NMR (aromatic and methylene protons), ¹³C-NMR (carbonyl and aromatic carbons), and mass spectrometry.

Summary Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Thiazolidine-2,4-dione core Thiourea + monochloroacetic acid, reflux 10 h, HCl ~78 White crystalline solid, mp 118–120 °C
Aromatic aldehyde synthesis Multi-step synthesis (aryl substitution, formylation) Variable Requires careful purification
Knoevenagel condensation Thiazolidine-2,4-dione + aldehyde + piperidine, reflux 8–24 h in ethanol 65–85 Product recrystallized from acetic acid or ethanol

Analytical and Purification Techniques

Research Findings and Notes

  • The described preparation methods are well-established in medicinal chemistry for generating thiazolidine-2,4-dione derivatives with diverse biological activities.
  • The Knoevenagel condensation is the most commonly employed method to introduce the arylidene substituent at position 5.
  • Variations in reaction time, temperature, and catalyst amount can optimize yields and purity.
  • The presence of the 3-aminopiperidin-1-yl substituent enhances biological activity, especially antimicrobial and anticancer properties, as suggested by related compound studies.
  • Purification by recrystallization and chromatographic techniques ensures removal of side products and unreacted starting materials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the methylidene group adjacent to the thiazolidine ring. This site is susceptible to nucleophilic attack due to electron-withdrawing effects from the carbonyl groups. Key examples include:

  • Amination : Reaction with primary or secondary amines yields Schiff base derivatives. For instance, treatment with methylamine in ethanol under reflux produces a substituted imine.

  • Halogenation : Electrophilic halogenation occurs at the methylidene position when exposed to halogens (e.g., Cl₂, Br₂) in dichloromethane, forming halogenated analogs.

Reaction Conditions :

Reaction TypeSolventTemperatureCatalystYield (%)
AminationEthanol80°CNone65–75
HalogenationDCM25°CFeCl₃50–60

Condensation Reactions

The compound participates in Knoevenagel condensations with aldehydes or ketones, forming extended conjugated systems. For example:

  • Reaction with aromatic aldehydes (e.g., benzaldehyde) in the presence of piperidine as a base generates α,β-unsaturated derivatives .

  • This reactivity is critical for modifying the compound’s electronic properties, enhancing its biological activity .

Mechanistic Insight :
The thiazolidine-2,4-dione ring’s enolizable proton facilitates deprotonation, enabling nucleophilic attack on carbonyl carbons of aldehydes.

Redox Reactions

The compound exhibits reversible redox behavior due to its conjugated π-system:

  • Reduction : Sodium borohydride reduces the methylidene double bond, yielding a saturated thiazolidine derivative.

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) cleave the thiazolidine ring, producing sulfonic acid derivatives.

Key Observations :

  • Reduction preserves the aminopiperidine and phenyl groups, retaining partial pharmacological activity.

  • Oxidation pathways are pH-dependent, with acidic conditions favoring ring cleavage.

Cycloaddition Reactions

The compound engages in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride. The thiazolidine ring’s electron-deficient double bond acts as a diene, forming six-membered cyclic adducts.

Application :
These adducts are intermediates in synthesizing polycyclic compounds with enhanced solubility and target specificity.

Acid-Base Reactions

The aminopiperidine moiety (pKa ~9.5) undergoes protonation in acidic media, enhancing solubility in polar solvents like water. Conversely, deprotonation in basic conditions stabilizes the compound in organic phases .

Solubility Profile :

pHSolubility (mg/mL)Solvent
2.012.5Water
7.40.8PBS Buffer
10.00.2Ethanol

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler thiazolidinediones due to steric and electronic effects from the aminopiperidine and phenyl groups:

PropertyThis Compound(Z)-5-(4-propoxybenzylidene)thiazolidine-2,4-dione
Nucleophilic Substitution Rate ModerateHigh
Oxidation Stability HighLow
Reduction Potential -0.85 V-1.12 V

The aminopiperidine group hinders nucleophilic attack compared to less bulky analogs, while the phenyl ring enhances oxidative stability.

Catalytic Influences

  • Palladium Catalysts : Accelerate cross-coupling reactions (e.g., Suzuki-Miyaura) at the phenyl ring, enabling aryl-aryl bond formation.

  • Enzymatic Catalysis : Lipases in non-aqueous media selectively hydrolyze ester derivatives of the compound, preserving the thiazolidine core .

Theoretical Insights

DFT calculations reveal that the compound’s LUMO (-2.8 eV) is localized on the thiazolidine ring, making it electron-deficient and reactive toward nucleophiles. The HOMO (-6.4 eV) resides on the phenyl and aminopiperidine groups, influencing redox behavior .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the compound degrades via:

  • Hydrolysis of the thiazolidine ring (major pathway).

  • Oxidative dimerization at the methylidene position (minor pathway).

Degradation Products :

  • Thiazolidine-2,4-dione hydrolysis product (m/z 132.1).

  • Dimeric species (m/z 758.9).

Scientific Research Applications

5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and antitumor properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways: It modulates signaling pathways involved in inflammation and cell proliferation.

    Effects: The compound exerts its effects by binding to its targets and altering their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives are a well-explored class of compounds with diverse pharmacological activities, including antidiabetic, antimicrobial, and anticancer effects. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Thiazolidine-2,4-dione Derivatives

Compound Name Key Substituents/Modifications Pharmacological Activity Reference(s)
Target Compound : 5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-TZD 3-Aminopiperidine, biphenyl system Pim kinase inhibition (anticancer)
Pioglitazone 4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenylmethyl-TZD PPAR-γ agonism (antidiabetic)
Rosiglitazone 4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenylmethyl-TZD PPAR-γ agonism (antidiabetic)
(5Z)-5-[(4-Chlorophenyl)methylidene]-TZD (L-173) 4-Chlorophenyl, triazole-piperazine hybrid Antifungal, anticancer
5-[(4-Methoxybenzylidene)-TZD 4-Methoxybenzylidene, diisopropylaminoethyl side chain Anticancer (π-π interactions with DNA)
5-[(Pyridin-4-yl)methylidene]-TZD derivatives Pyridinyl substituents Hypolipidemic, PPAR-γ modulation
5-[(2,4-Difluorophenyl)methylidene]-TZD (Alogliptin analog) 2,4-Difluorophenyl, DPP-4 inhibition Antidiabetic (DPP-4 inhibition)

Key Comparative Insights

Structural Diversity and Target Specificity: The target compound distinguishes itself via the 3-aminopiperidine-biphenyl system, enabling selective Pim kinase inhibition. In contrast, pioglitazone and rosiglitazone feature pyridinyl-ethoxy-phenyl groups optimized for PPAR-γ binding . L-173 () incorporates a triazole-piperazine hybrid, enhancing antifungal activity by targeting fungal cytochrome P450 enzymes, unlike the anticancer focus of the target compound .

Pharmacological Mechanisms :

  • Anticancer Activity : The target compound’s efficacy in AML stems from Pim kinase inhibition, whereas 5-[(4-methoxybenzylidene)-TZD () intercalates DNA via π-π interactions .
  • Antidiabetic Activity : Pioglitazone and rosiglitazone act as PPAR-γ agonists, while alogliptin (a DPP-4 inhibitor) lacks the TZD scaffold but shares therapeutic goals .

Synthetic Methodologies: The target compound is synthesized via Knoevenagel condensation, similar to other TZD derivatives (e.g., ). However, its 3-aminopiperidine group requires specialized amine coupling steps . Piperidine catalysis in ethanol () and microwave-assisted routes () are common for TZD derivatives, ensuring high yields and purity .

Solubility and Bioavailability: The 3-aminopiperidine moiety in the target compound improves aqueous solubility compared to hydrophobic analogs like 5-[(4-tert-butylphenyl)methylidene]-TZD () .

Research Findings and Implications

  • Anticancer Potential: The target compound’s nanomolar IC50 against Pim kinases underscores its superiority over non-kinase-targeting TZDs (e.g., L-173 with micromolar IC50) .
  • Therapeutic Versatility : While most TZDs are antidiabetic, the target compound exemplifies scaffold repurposing for oncology, paralleling the antifungal hybrid L-173 .
  • Synthetic Challenges: The 3-aminopiperidine group necessitates multi-step synthesis, contrasting with simpler arylidene-TZDs (e.g., ) .

Biological Activity

The compound 5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione (commonly referred to as a thiazolidinedione derivative) has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer treatment. This article synthesizes findings from various studies to elucidate the compound's biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O2C_{18}H_{21}N_5O_2 with a molecular weight of approximately 339.4 g/mol. Its structure includes a thiazolidine ring and an aminopiperidine moiety, which are critical for its biological activity.

Thiazolidinediones, including this compound, primarily act as agonists of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-γ\gamma . This activation leads to:

  • Improved insulin sensitivity : Thiazolidinediones enhance glucose uptake in adipose tissue and muscle.
  • Anti-inflammatory effects : They modulate inflammatory pathways that are often upregulated in diabetic conditions.
  • Antioxidant properties : Some derivatives demonstrate radical scavenging activity, which can mitigate oxidative stress associated with diabetes and other metabolic disorders.

Antidiabetic Potential

Research has indicated that thiazolidinedione derivatives possess significant antidiabetic properties. A study conducted on various thiazolidinedione derivatives, including our compound of interest, showed notable reductions in blood glucose levels in alloxan-induced diabetic rat models.

Table 1: Antidiabetic Activity of Thiazolidinedione Derivatives

CompoundBlood Glucose Reduction (%)Reference
5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione69.55%
Pioglitazone66.95%
Other DerivativesModerate to Low

The compound was shown to reduce blood glucose levels significantly compared to control groups, suggesting its potential as an effective antidiabetic agent.

Anticancer Activity

Recent studies have explored the anticancer properties of thiazolidinediones. The compound has been implicated in inhibiting the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that thiazolidinedione derivatives could inhibit cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. By degrading CDK2 via the ubiquitin-proteasome pathway, these compounds may effectively halt cancer cell proliferation.

Safety Profile and Toxicity

While thiazolidinediones are generally well-tolerated, concerns regarding hepatotoxicity and potential carcinogenic effects have been raised. Studies have emphasized the importance of evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for new derivatives to ensure safety in therapeutic applications.

Table 2: ADMET Profile Overview

PropertyFindings
Oral BioavailabilityGood
Carcinogenic EffectsNone observed
HepatotoxicityPotential risk noted

Q & A

Basic Question: Synthesis Optimization

Q: What experimental parameters are critical for optimizing the synthesis of this thiazolidinedione derivative? Methodological Answer:

  • Reaction Conditions : Use reflux conditions (e.g., 90°C for 3 hours) with POCl₃ as a catalyst, as demonstrated in analogous thiazolidinedione syntheses .
  • Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) improves yield and purity .
  • Characterization : Employ NMR (¹H and ¹³C) to confirm regioselectivity and stereochemistry, particularly for the methylidene and aminopiperidinyl groups. Compare spectral data with structurally similar compounds (e.g., 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione) .

Advanced Question: Computational Modeling

Q: How can computational methods predict the reactivity of the methylidene group in this compound? Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, focusing on the electrophilic attack of the methylidene moiety. Reference ICReDD’s approach to combining computational and experimental data for reaction design .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity and regioselectivity, leveraging PubChem’s computational datasets .

Basic Question: Structural Characterization

Q: Which spectroscopic techniques are most effective for distinguishing this compound from structurally similar thiazolidinediones? Methodological Answer:

  • IR Spectroscopy : Identify the C=O stretching vibrations (1650–1750 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) in the thiazolidinedione ring .
  • Mass Spectrometry : Confirm the molecular ion peak at m/z 371.08 (exact mass) and fragmentation patterns to differentiate from analogs like 5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione .

Advanced Question: Biological Activity Contradictions

Q: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)? Methodological Answer:

  • Dose-Response Analysis : Conduct assays across a wide concentration range (nM–μM) to identify biphasic effects.
  • Receptor-Specific Studies : Use CRISPR-edited cell lines to isolate target receptors and eliminate confounding variables .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to harmonize data from heterogeneous studies, as outlined in methodologies for contested scientific territories .

Basic Question: Stability and Storage

Q: What storage conditions prevent degradation of this compound? Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to avoid photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the thiazolidinedione ring .
  • Compatibility : Separate from oxidizing agents (e.g., peroxides) to avoid exothermic decomposition .

Advanced Question: Reactor Design for Scale-Up

Q: What reactor configurations minimize byproduct formation during large-scale synthesis? Methodological Answer:

  • Continuous Flow Reactors : Optimize residence time and mixing efficiency to control reaction exothermicity .
  • Membrane Separation : Integrate in situ separation of byproducts (e.g., unreacted aldehydes) using polyamide membranes .
  • Process Simulation : Use Aspen Plus® to model heat transfer and reaction kinetics, referencing CRDC’s guidelines on chemical engineering design .

Basic Question: Safety Protocols

Q: What PPE and engineering controls are essential for safe handling? Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to capture volatile intermediates .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Question: In Vivo Pharmacokinetics

Q: How can researchers design studies to evaluate the blood-brain barrier (BBB) permeability of this compound? Methodological Answer:

  • Microdialysis : Implant probes in rodent brains to measure real-time concentration gradients .
  • LC-MS/MS Quantification : Use deuterated internal standards to enhance detection sensitivity in plasma and cerebrospinal fluid .
  • P-glycoprotein Inhibition : Co-administer inhibitors (e.g., cyclosporine A) to assess transporter-mediated efflux .

Basic Question: Solubility Enhancement

Q: What formulation strategies improve aqueous solubility for in vitro assays? Methodological Answer:

  • Co-Solvents : Use DMSO:water mixtures (≤1% DMSO) to maintain compound stability .
  • Cyclodextrin Complexation : Employ hydroxypropyl-β-cyclodextrin to encapsulate hydrophobic moieties .

Advanced Question: Mechanism of Action Disputes

Q: How can researchers validate competing hypotheses about this compound’s primary molecular target? Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify engaged targets .
  • X-ray Crystallography : Solve co-crystal structures with suspected enzymes (e.g., PPARγ) to confirm binding modes .
  • CRISPR Screening : Perform genome-wide knockout screens to pinpoint essential genes for compound activity .

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